N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(18-11-4-5-12-20(18)29-17-9-2-1-3-10-17)24-22-23-19(14-30-22)15-7-6-8-16(13-15)25(27)28/h1-14H,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSBDZYRBIRVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . In cancer cells, it can interfere with cell division and induce apoptosis by targeting specific pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Thiazole-Based Benzamides
The biological activity of thiazole-containing benzamides is highly sensitive to substituent variations. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., 4-methylphenyl) enhance activity in plant growth modulation, as seen in the 129.23% efficacy of the 4-methyl analog .
- Nitro groups (electron-withdrawing) may improve target binding but reduce solubility. The 3-nitrophenyl substituent in the target compound could offer steric advantages over the 4-nitro analog in , which incorporates a sulfamoyl group for solubility .
- Cyanophenyl analogs () highlight trade-offs between electronic effects and pharmacokinetic properties .
Example :
- describes the synthesis of triazole-thiazole hybrids via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), achieving yields >70% .
- The target compound likely follows a similar route, with nitro-substituted phenyl groups introduced during thiazole formation or post-functionalization.
Anti-Inflammatory and Antimicrobial Potential
- Triazole-thiazole hybrids () show anti-inflammatory activity via COX-2 inhibition, with IC₅₀ values <10 µM. The target compound’s nitro group may enhance binding to COX-2’s hydrophobic active site .
- Triazin-2-amine derivatives () exhibit MIC values of 4–64 µg/mL against bacterial strains, emphasizing the role of bulky substituents (e.g., nitro) in disrupting microbial membranes .
Plant Growth Modulation
Structural and Crystallographic Insights
- Dihedral angles between the thiazole and benzamide moieties in analogs like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () range from 119° to 124°, influencing conformational stability .
- Hydrogen bonding networks () in nitro-substituted analogs may enhance crystal packing and bioavailability compared to methyl or cyano derivatives .
Biological Activity
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and its pharmacological properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C16H14N2O3S
- Molecular Weight : 302.36 g/mol
- IUPAC Name : this compound
This compound exhibits a range of biological activities through various mechanisms:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound has been tested against several cancer cell lines, yielding promising results.
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Pharmacological Studies
Various pharmacological studies have been conducted to assess the safety and efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
